8-Bicyclo[2.2.1]hept-2-yl-2-{4-[4-(3-hydroxypropyl)piperidin-1-yl]phenylamino}-8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
PD-0183812 is a potent and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases play a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, PD-0183812 can induce cell cycle arrest, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of PD-0183812 involves the chemical modification of [2,3-d]pyridopyrimidines. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that result in the formation of a potent and selective ATP-competitive inhibitor of CDK4 and CDK6 .
Chemical Reactions Analysis
PD-0183812 primarily undergoes competitive inhibition with respect to ATP. This means that it competes with ATP for binding to the active site of CDK4 and CDK6. The major product of this reaction is the inhibition of the phosphorylation of the retinoblastoma protein (pRb), which is essential for cell cycle progression .
Scientific Research Applications
PD-0183812 has been extensively studied for its potential applications in cancer therapy. It has been shown to induce G1 arrest in human tumor cell lines that express pRb, leading to a block in cell proliferation. This makes it a promising candidate for the treatment of tumors with functional pRb and cell cycle aberrations in the pRb/cyclin D/p16INK4A pathway .
In addition to its applications in cancer therapy, PD-0183812 is also used in scientific research to study the cell cycle and the role of CDK4 and CDK6 in cell proliferation. It serves as a valuable tool for understanding the molecular mechanisms underlying cell cycle regulation and the development of cancer .
Mechanism of Action
PD-0183812 exerts its effects by inhibiting the kinase activity of CDK4 and CDK6. These kinases are responsible for the phosphorylation of the retinoblastoma protein (pRb), which is a critical step in the progression from the G1 phase to the S phase of the cell cycle. By inhibiting this phosphorylation, PD-0183812 induces cell cycle arrest in the G1 phase, preventing cell proliferation .
Comparison with Similar Compounds
PD-0183812 is similar to other CDK4 and CDK6 inhibitors, such as LY2835219 and EB1089. PD-0183812 is unique in its high selectivity and potency as an ATP-competitive inhibitor of CDK4 and CDK6. This makes it a valuable tool for studying the cell cycle and a promising candidate for cancer therapy .
Similar Compounds::- LY2835219
- EB1089
PD-0183812 stands out due to its specific inhibition of CDK4 and CDK6, which are critical for cell cycle progression and cancer development .
Properties
Molecular Formula |
C28H35N5O2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
8-(2-bicyclo[2.2.1]heptanyl)-2-[4-[4-(3-hydroxypropyl)piperidin-1-yl]anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C28H35N5O2/c34-15-1-2-19-11-13-32(14-12-19)24-8-6-23(7-9-24)30-28-29-18-22-5-10-26(35)33(27(22)31-28)25-17-20-3-4-21(25)16-20/h5-10,18-21,25,34H,1-4,11-17H2,(H,29,30,31) |
InChI Key |
PETCVZZPKYJZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C(=O)C=CC4=CN=C(N=C43)NC5=CC=C(C=C5)N6CCC(CC6)CCCO |
Synonyms |
PD 0183812 PD-0183812 PD0183812 |
Origin of Product |
United States |
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